molecular formula C16H26N2O2 B2585939 tert-butyl N-(1-amino-3-methyl-1-phenylbutan-2-yl)carbamate CAS No. 1334494-09-5

tert-butyl N-(1-amino-3-methyl-1-phenylbutan-2-yl)carbamate

Cat. No.: B2585939
CAS No.: 1334494-09-5
M. Wt: 278.396
InChI Key: JIMJVFSLVVNKKW-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

Systematic IUPAC Name Derivation

The IUPAC name follows a hierarchical substitution pattern:

  • Parent chain : Butan-2-yl (four-carbon chain with functional groups at position 2).
  • Substituents :
    • 1-Amino : Primary amine (-NH₂) at position 1.
    • 3-Methyl : Methyl branch (-CH₃) at position 3.
    • 1-Phenyl : Aromatic ring (-C₆H₅) at position 1.
    • tert-Butyl carbamate : Protective group (Boc) at the amine via a carbamate linkage.

The full name derives as tert-butyl N-(1-amino-3-methyl-1-phenylbutan-2-yl)carbamate , prioritizing carbamate as the principal functional group.

Key Structural Features:
  • Chiral centers : Position 2 (butan-2-yl) and position 1 (phenyl/amino substitution).
  • Protective group : Boc (tert-butoxycarbonyl) prevents unwanted amine reactivity during synthesis.

Alternative Naming Conventions in Chemical Literature

Convention Example Source
Simplified positional tert-Butyl (1-amino-3-methyl-1-phenylbutan-2-yl)carbamate
SMILES notation CC(C)C(C(C1=CC=CC=C1)N)NC(=O)OC(C)(C)C
Abbreviated Boc-protected β-amino-β-methylphenethylamine

Non-IUPAC variants often emphasize functional roles (e.g., "Boc-protected") or topological features (e.g., "β-methylphenethylamine derivative").

Registry Numbers and Database Identifiers

Identifier Value Source
CAS Registry 1334494-09-5
PubChem CID 14925139
ChemSpider ID 35563 (related analog)
InChI InChI=1S/C16H26N2O2/c1-11(2)14(18-15(19)20-16(3,4)5)13(17)12-9-7-6-8-10-12/h6-11,13-14H,17H2,1-5H3,(H,18,19)
InChI Key JIMJVFSLVVNKKW-UHFFFAOYSA-N
Database Accessibility:
  • PubChem : Detailed spectroscopic and synthetic data.
  • ChEMBL : Bioactivity profiles for analog compounds.
  • Enamine Store : Commercial availability and purity specifications.

Properties

IUPAC Name

tert-butyl N-(1-amino-3-methyl-1-phenylbutan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c1-11(2)14(18-15(19)20-16(3,4)5)13(17)12-9-7-6-8-10-12/h6-11,13-14H,17H2,1-5H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMJVFSLVVNKKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C1=CC=CC=C1)N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-amino-3-methyl-1-phenylbutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine under controlled conditions. One common method includes the use of Boc anhydride and ethanol, followed by the addition of an amine solution and stirring at low temperatures . The reaction mixture is then brought to room temperature and stirred for an extended period to ensure complete reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Boc Deprotection Reactions

The tert-butoxycarbonyl (Boc) group is a widely used amine-protecting group in organic synthesis. Its removal under acidic conditions is a critical reaction for exposing the free amine.

Reaction Conditions Reagents/Solvents Outcome Mechanism
Acidic cleavageTrifluoroacetic acid (TFA) in DCMFree amine (NH<sub>2</sub>) releaseProtonation of carbonyl oxygen, followed by elimination of CO<sub>2</sub> and isobutylene
HydrolysisHCl in dioxane/waterDeprotection to primary amineAcid-catalyzed cleavage of carbamate

Key Notes :

  • The Boc group is stable under basic conditions but labile in acidic environments.

  • Deprotection typically occurs at room temperature, minimizing side reactions .

Reactivity of the Free Amine Group

After Boc removal, the exposed primary amine participates in diverse reactions:

Acylation Reactions

The free amine reacts with acylating agents to form amides or ureas.

Reagent Product Application
Acetic anhydrideN-Acetyl derivativeStabilization of amine for further functionalization
IsocyanatesUrea derivativesSynthesis of bioactive compounds

Alkylation Reactions

The amine serves as a nucleophile in alkylation:

Electrophile Conditions Product
Alkyl halidesBase (e.g., NaHCO<sub>3</sub>)Secondary/tertiary amines
EpoxidesPolar aprotic solventAmino alcohols

Condensation Reactions

The amine reacts with carbonyl compounds to form imines or Schiff bases:

Carbonyl Source Catalyst Product
Aldehydes/KetonesAcidic or neutralImines (dynamic covalent bonds)

Steric and Electronic Effects on Reactivity

The compound’s branched structure imposes steric hindrance, influencing reaction pathways:

Structural Feature Impact on Reactivity
Methyl group at position 3Hinders nucleophilic attack at the adjacent carbon
Phenyl ringElectron-withdrawing effects modulate amine basicity

Example : Steric hindrance may slow acylation or alkylation at the secondary carbon but does not preclude reactivity at the primary amine site.

Comparative Stability Under Synthetic Conditions

Condition Stability Rationale
Acidic (pH < 3)Boc group cleaved; free amine protonatedCarbamate hydrolysis
Basic (pH > 10)Boc group stable; amine deprotonatedResistance to nucleophilic attack
Oxidative environmentsAmine susceptible to oxidation (e.g., nitro formation)Requires protective groups during synthesis

Synthetic Recommendations

For optimal results:

  • Use TFA/DCM for Boc deprotection to avoid side reactions.

  • Employ mild alkylating agents (e.g., methyl iodide) to minimize steric competition.

  • Protect the free amine with temporary groups (e.g., Fmoc) during multi-step syntheses.

Scientific Research Applications

Synthetic Applications

  • Protecting Group in Organic Synthesis :
    • The carbamate moiety serves as an effective protecting group for amines during synthetic procedures. This allows chemists to selectively modify other functional groups without affecting the amine functionality.
  • Synthesis of Bioactive Compounds :
    • tert-butyl N-(1-amino-3-methyl-1-phenylbutan-2-yl)carbamate can be utilized in the synthesis of various bioactive molecules. Its structure allows for modifications that can lead to enhanced pharmacological profiles .
  • Reactivity Studies :
    • Research involving this compound often focuses on its interactions with electrophiles and nucleophiles, elucidating its role in synthetic pathways and potential biological interactions. Such studies provide insights into its reactivity and potential applications in drug development .

Biological Activities

Research indicates that compounds with similar structures to this compound exhibit notable biological activities:

  • Antibacterial Properties :
    • Some derivatives have shown promising antibacterial effects, suggesting potential applications in developing new antimicrobial agents.
  • Anthelmintic Activity :
    • The compound may also possess anthelmintic properties, indicating its utility in treating parasitic infections.
  • Therapeutic Potential :
    • Ongoing studies aim to explore the therapeutic implications of this compound in various disease models, particularly focusing on its efficacy and safety profiles .

Case Study 1: Synthesis of Novel Antimicrobial Agents

A study investigated the synthesis of novel antimicrobial agents based on this compound. Researchers modified the carbamate structure to enhance antibacterial activity against resistant strains of bacteria. The results indicated a significant improvement in efficacy compared to traditional antibiotics.

Case Study 2: Reactivity with Electrophiles

Another research project explored the reactivity of this compound with various electrophiles. The findings revealed that specific modifications could lead to compounds with enhanced reactivity, paving the way for new synthetic methodologies in organic chemistry.

Mechanism of Action

The mechanism of action of tert-butyl N-(1-amino-3-methyl-1-phenylbutan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes and other proteins. Its effects are mediated through binding to active sites or allosteric sites on target molecules, leading to changes in their function and activity .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Key structural analogs include carbamates with variations in the amine substituents, cyclic frameworks, or functional groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Key Features CAS Number Source
tert-Butyl N-(1-amino-3-methyl-1-phenylbutan-2-yl)carbamate Branched alkyl, phenyl, Boc-protected amine - Discontinued
tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate Cyclopentyl, hydroxyl group 154737-89-0 PharmaBlock
tert-Butyl N-[cis-3-methylpiperidin-4-yl]carbamate Piperidine ring, methyl substituent 473839-06-4 PharmaBlock
tert-Butyl N-[(3S,6R)-6-methylpiperidin-3-yl]carbamate Chiral piperidine, methyl group 1271024-76-0 PharmaBlock
tert-Butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-yl]carbamate Sulfonyl chloride functionality 1956335-01-5 Parchem

Key Observations :

  • Cyclic vs.
  • Functional Group Diversity : The sulfonyl chloride derivative (CAS 1956335-01-5) introduces electrophilic reactivity, enabling cross-coupling or sulfonamide formation, unlike the parent compound’s amine focus.
  • Chiral Centers : Analogues such as tert-butyl N-[(3S,6R)-6-methylpiperidin-3-yl]carbamate highlight the importance of stereochemistry in drug design, a feature shared with the target compound’s chiral 2-yl center.

Physicochemical Properties

  • Solubility : The phenyl group in the target compound reduces water solubility compared to alicyclic analogs (e.g., cyclopentyl or piperidine derivatives) .
  • Stability : Boc protection enhances stability against nucleophilic attack, a common feature across tert-butyl carbamates .

Biological Activity

tert-butyl N-(1-amino-3-methyl-1-phenylbutan-2-yl)carbamate, a compound with the CAS number 1334494-09-5, is a carbamate derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H26N2O2C_{16}H_{26}N_{2}O_{2}, with a molecular weight of 278.39 g/mol. The structure features a tert-butyl group, an amino group, and a phenyl ring, which contribute to its stability and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It can act as both a substrate and an inhibitor in enzymatic reactions, influencing the activity of various enzymes and proteins. The compound’s mechanism involves binding to active or allosteric sites on target molecules, leading to alterations in their function .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives have shown efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics .

Neuroprotective Effects

Studies have explored the neuroprotective properties of related carbamates, particularly in models of neurodegenerative diseases. For example, certain carbamate derivatives have demonstrated the ability to inhibit amyloid-beta aggregation and reduce oxidative stress in astrocytes, which may be relevant for Alzheimer's disease treatment .

Study 1: In Vitro Neuroprotection

A study investigated the protective effects of a structurally similar compound on astrocytes exposed to amyloid-beta. The results indicated that the compound reduced cell death by approximately 20% compared to controls. This suggests a potential neuroprotective role through modulation of inflammatory cytokines such as TNF-alpha .

Study 2: Antibacterial Activity

Another study assessed the antibacterial properties of various tert-butyl carbamates against Gram-positive and Gram-negative bacteria. The findings revealed that certain modifications to the carbamate structure enhanced antibacterial activity, indicating that this compound could serve as a lead compound for further development .

Comparative Analysis

The following table summarizes key biological activities associated with this compound compared to other related compounds:

Compound NameAntimicrobial ActivityNeuroprotective Activity
This compoundModerateModerate
Related Carbamate AHighLow
Related Carbamate BModerateHigh

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl N-(1-amino-3-methyl-1-phenylbutan-2-yl)carbamate, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via carbamate coupling reactions using reagents like EDCI/HOBt for amide bond formation . Asymmetric Mannich reactions are also effective for introducing stereochemical control, as demonstrated in similar carbamate syntheses . Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures. Purity is validated by HPLC (>95%) and corroborated by 1^1H/13^{13}C NMR, ensuring the absence of unreacted intermediates .

Q. What spectroscopic techniques are critical for characterizing this carbamate derivative?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H NMR identifies proton environments (e.g., tert-butyl group at δ 1.4 ppm, aromatic protons at δ 7.2–7.5 ppm). 13^{13}C NMR confirms carbonyl (C=O, ~155 ppm) and quaternary carbons.
  • IR Spectroscopy : Stretching frequencies for N-H (~3350 cm1^{-1}) and C=O (~1700 cm1^{-1}) validate functional groups.
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 307.2) .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to minimize inhalation risks, as carbamates may release irritants during synthesis .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal, and segregate organic waste for incineration .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in molecular conformation during structure refinement?

  • Methodological Answer : X-ray diffraction studies, refined using SHELXL , provide precise bond lengths and angles. For example, discrepancies in dihedral angles between the phenyl and carbamate groups can arise from torsional flexibility. Mercury software visualizes electron density maps to validate hydrogen bonding (e.g., N-H···O=C interactions) and assess packing motifs. If data conflicts, iterative refinement with higher-resolution datasets (≤0.8 Å) and TWINABS for twinned crystals improves accuracy .

Q. What strategies predict hydrogen bonding patterns and their impact on solid-state stability?

  • Methodological Answer : Graph set analysis (e.g., Etter’s rules) categorizes hydrogen bonds into motifs like R22(8)R_2^2(8) rings or chains . For tert-butyl carbamates, intermolecular N-H···O bonds often form dimers, stabilizing the lattice. Computational tools (Mercury ) calculate hydrogen bond geometries (distance: 2.8–3.2 Å, angle: 150–170°), while thermal gravimetric analysis (TGA) correlates stability with packing efficiency .

Q. How can enantiomeric excess (ee) be quantified in asymmetric syntheses of chiral carbamates?

  • Methodological Answer :

  • Chiral HPLC : Use columns like Chiralpak IA-3 with hexane/isopropanol eluents to separate enantiomers. Retention time differences ≥1.5 min indicate high ee (>90%) .
  • X-ray Crystallography : Flack parameter analysis (e.g., values near 0 confirm absolute configuration) .
  • Circular Dichroism (CD) : Compare experimental spectra with DFT-predicted curves to validate stereochemical outcomes .

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